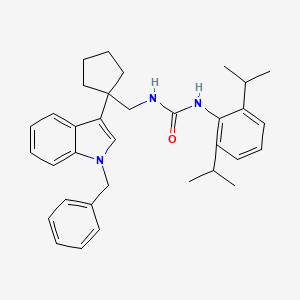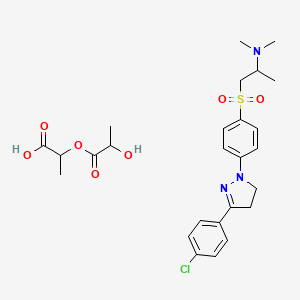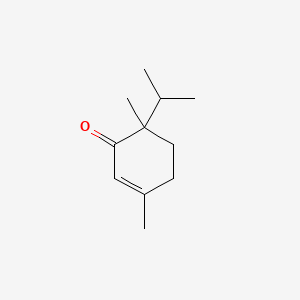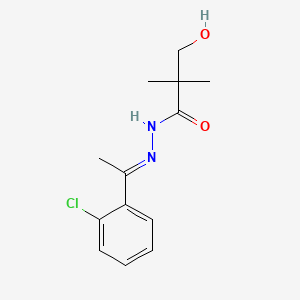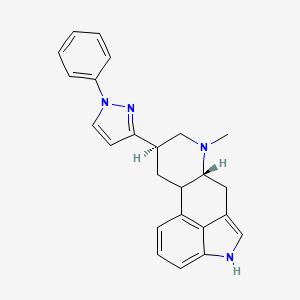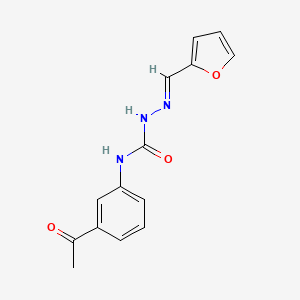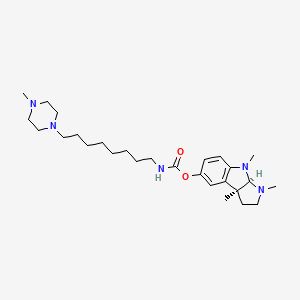![molecular formula C39H46N2O10 B12743245 (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;hexyl-(9-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)carbamic acid CAS No. 156693-32-2](/img/structure/B12743245.png)
(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;hexyl-(9-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)carbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;hexyl-(9-methyl-9-azatricyclo[63102,7]dodeca-2(7),3,5-trien-4-yl)carbamic acid” is a complex organic molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including esterification and carbamation reactions. The starting materials could include butanedioic acid derivatives and hexylamine derivatives. Typical reaction conditions might involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block for synthesizing more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, it might be used to study enzyme interactions or as a probe to investigate biochemical pathways.
Medicine
Industry
In industrial applications, it might be used in the production of specialty chemicals, polymers, or as a catalyst in certain reactions.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid: A similar compound with different substituents.
Hexyl-(9-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)carbamic acid: Another related compound with variations in the ester and carbamate groups.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
156693-32-2 |
|---|---|
Molekularformel |
C39H46N2O10 |
Molekulargewicht |
702.8 g/mol |
IUPAC-Name |
(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;hexyl-(9-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)carbamic acid |
InChI |
InChI=1S/C20H18O8.C19H28N2O2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-3-4-5-6-10-21(19(22)23)15-7-8-16-17(13-15)14-9-11-20(2)18(16)12-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);7-8,13-14,18H,3-6,9-12H2,1-2H3,(H,22,23)/t15-,16-;/m1./s1 |
InChI-Schlüssel |
IFBGFNCPZJWLQT-QNBGGDODSA-N |
Isomerische SMILES |
CCCCCCN(C1=CC2=C(C=C1)C3CC2CCN3C)C(=O)O.CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
Kanonische SMILES |
CCCCCCN(C1=CC2=C(C=C1)C3CC2CCN3C)C(=O)O.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![13-(4-chlorophenyl)-4-ethyl-5,7-dithia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3,10-tetraen-12-one](/img/structure/B12743168.png)
